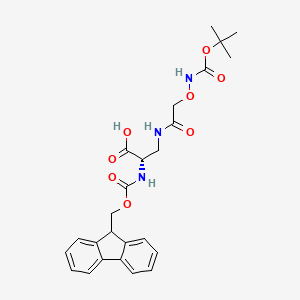

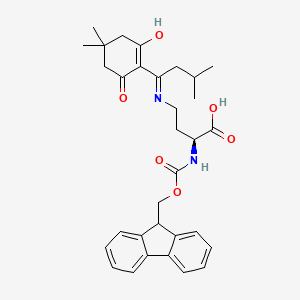

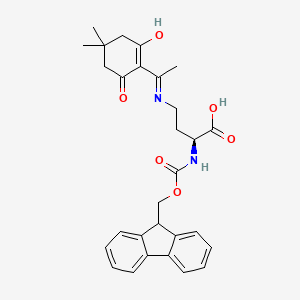

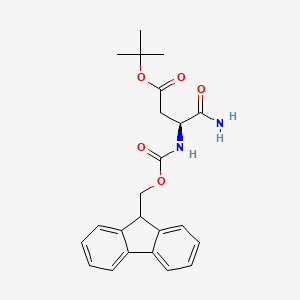

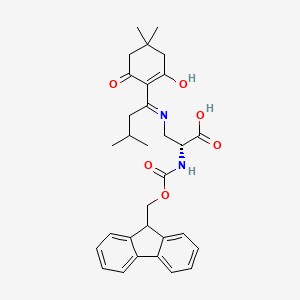

Fmoc-D-Dap(Ivdde)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-D-Dap(Ivdde)-OH is a synthetic building block used in the preparation of peptide and protein molecules. It is a protected amino acid derivative, an analogue of the natural amino acid D-aspartic acid, and is commonly used in the synthesis of peptides and proteins. This compound is a protected amino acid derivative, an analogue of the natural amino acid D-aspartic acid, and is commonly used in the synthesis of peptides and proteins. This building block is used in the synthesis of peptides and proteins in order to obtain a desired structure and properties.

Aplicaciones Científicas De Investigación

Synthesis and Oligomerization

- Fmoc-D-Dap(Ivdde)-OH and similar compounds have been synthesized for various applications. For instance, the synthesis of N-Ivdde protected amino acids like Fmoc-Dap(Ivdde)-OH involves protecting the end amido of amino acids using Ivdde as a protecting group. These synthesized compounds are confirmed by techniques like NMR, IR, and elemental analysis (Li Zhan-xiong, 2009).

- In another study, the synthesis of orthogonally protected Fmoc-Dap/Dab-OH was described, starting from Fmoc-Asp/Glu. This process involved several steps, including the formation of Fmoc-Asp/Glu-5-oxazolidinone acids and conversion of acid function to acyl azides (R. R. Rao, S. Tantry, V. V. Babu, 2006).

Antibacterial and Biomedical Materials

- The development of peptide- and amino-acid-based nanotechnology, including the use of Fmoc-decorated self-assembling blocks, shows potential in biomedical materials for antibacterial and anti-inflammatory purposes. For example, nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH exhibited substantial antibacterial effects and were integrated within resin-based composites for biomedical applications (L. Schnaider et al., 2019).

Hydrogels and Nanotechnology

- Fmoc-protected amino acids like Fmoc-Phe-OH have been used to create hydrogels and stabilize fluorescent silver nanoclusters. These hydrogels show potential in applications like drug delivery and tissue engineering (Subhasish Roy, A. Banerjee, 2011).

- Additionally, Fmoc-protected amino acid-based hydrogels have been developed for incorporating and dispersing functionalized single-walled carbon nanotubes, creating a hybrid hydrogel that demonstrates increased thermal stability and electrical conductivity (Subhasish Roy, A. Banerjee, 2012).

Supramolecular Gels and Biomedical Applications

- Supramolecular hydrogels based on Fmoc-functionalized amino acids, like FMOC-Lys(FMOC)-OH, have been studied for their antimicrobial activity and potential biomedical applications. These gels are characterized using various spectroscopic and microscopic techniques (Alexandra Croitoriu et al., 2021).

Drug Delivery and Peptide Synthesis

- This compound and related compounds are also crucial in the synthesis of peptides, particularly for drug delivery applications. Their role in the solid-phase synthesis of peptides, including the challenges faced during their incorporation, is an important area of research (Pak-Lun Lam et al., 2022).

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O6/c1-18(2)13-24(28-26(34)14-31(3,4)15-27(28)35)32-16-25(29(36)37)33-30(38)39-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23,25,34H,13-17H2,1-4H3,(H,33,38)(H,36,37)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZQXABUYLYUPK-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.